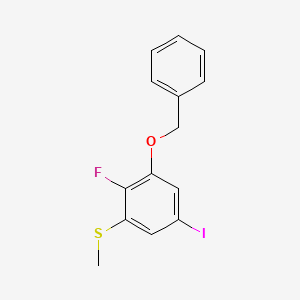
Phthalimidinoglutarimide-5'-propargyl-O-PEG2-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid is a complex organic compound that features a combination of phthalimide, glutarimide, and polyethylene glycol (PEG) moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a series of reactions that introduce the propargyl and PEG2-C2 groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation techniques to link biomolecules.
Industry: The compound is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid involves its interaction with specific molecular targets. The PEGylated structure allows for improved solubility and bioavailability, facilitating its interaction with biological molecules. The propargyl group can participate in click chemistry reactions, enabling the compound to form stable conjugates with other molecules.
Comparison with Similar Compounds
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid can be compared to similar compounds such as:
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid: This compound has a shorter PEG chain, which may affect its solubility and bioavailability.
Phthalimidinoglutarimide-5’-propargyl-O-PEG4-C2-acid: This compound has a longer PEG chain, potentially enhancing its solubility and stability further.
The uniqueness of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid lies in its balanced PEG chain length, which provides an optimal combination of solubility, stability, and reactivity for various applications.
Properties
Molecular Formula |
C23H26N2O8 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H26N2O8/c26-20-6-5-19(22(29)24-20)25-15-17-14-16(3-4-18(17)23(25)30)2-1-8-31-10-12-33-13-11-32-9-7-21(27)28/h3-4,14,19H,5-13,15H2,(H,27,28)(H,24,26,29) |
InChI Key |
HJMAADANTNYILV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


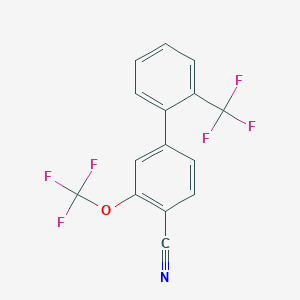
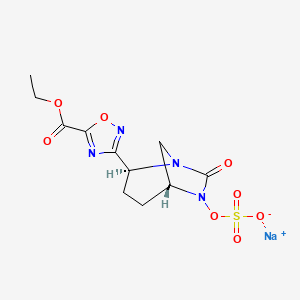
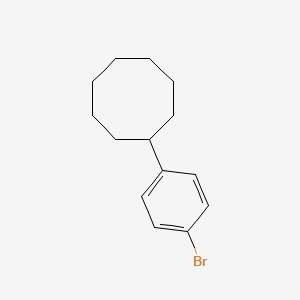
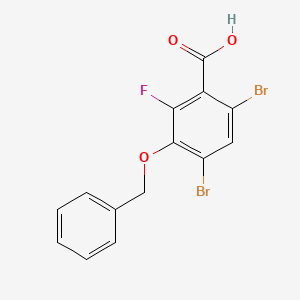
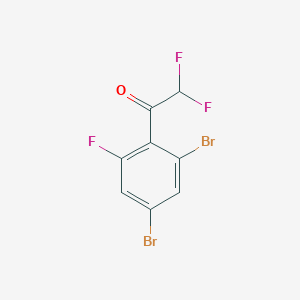
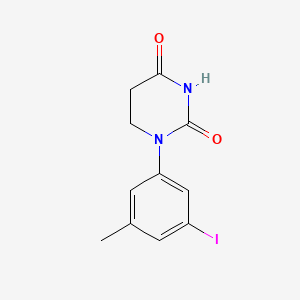
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)

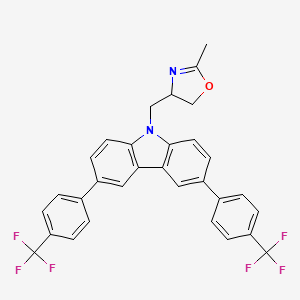


![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)
